3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride
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Overview
Description
3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride is a chemical compound with the molecular formula C17H26ClNO2 It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride typically involves the reaction of 2,5-dimethylpiperidine with propyl benzoate in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dimethylpiperidin-1-yl)propyl benzoate: A closely related compound without the chloride ion.
2,5-dimethylpiperidine: The parent compound from which the derivative is synthesized.
Propyl benzoate: Another related compound used in the synthesis.
Uniqueness
3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
67032-02-4 |
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Molecular Formula |
C17H26ClNO2 |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
3-(2,5-dimethylpiperidin-1-ium-1-yl)propyl benzoate;chloride |
InChI |
InChI=1S/C17H25NO2.ClH/c1-14-9-10-15(2)18(13-14)11-6-12-20-17(19)16-7-4-3-5-8-16;/h3-5,7-8,14-15H,6,9-13H2,1-2H3;1H |
InChI Key |
KYRDYZKVJLWNFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC([NH+](C1)CCCOC(=O)C2=CC=CC=C2)C.[Cl-] |
Origin of Product |
United States |
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